Perindopril-13C3
Description
Perindopril-13C3 is a stable isotope-labeled analog of Perindopril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used primarily to treat hypertension and heart failure. In this compound, three carbon atoms in the parent molecule are replaced with carbon-13 (¹³C), resulting in a molecular formula of C₁₆¹³C₃H₃₂N₂O₅ and a molecular weight of 371.45 g/mol . The ¹³C labeling enables precise tracking of Perindopril and its metabolites in biological matrices, enhancing the accuracy of pharmacokinetic and metabolic profiling .
Properties
Molecular Formula |
C₁₆¹³C₃H₃₂N₂O₅ |
|---|---|
Molecular Weight |
371.45 |
Synonyms |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-13C3]octahydro-1H-indole-2-carboxylic Acid; [2S-[1[R*(R*)],2α,3aβ,7aβ]]-1-[2-[[1-(Ethoxycarbonyl)_x000B_butyl]amino]-1-oxopropyl-13C3]octahydro-1H-indole-2-carboxylic Acid; McN-A 2833 |
Origin of Product |
United States |
Comparison with Similar Compounds
Perindopril vs. Perindopril-13C3
- Structural Basis : Both share the same core structure, but this compound incorporates three ¹³C atoms.
- Molecular Weight : Perindopril (C₁₉H₃₂N₂O₅) has a molecular weight of 368.47 g/mol , whereas this compound’s isotopic substitution increases its weight to 371.45 g/mol .
- Application : While Perindopril is therapeutic, this compound is exclusively used as an internal standard in analytical assays to eliminate matrix effects and improve quantification .
This compound vs. Deuterated Analogs (e.g., Perindopril-d4)
- Isotopic Substitution : Perindopril-d4 replaces four hydrogen atoms with deuterium (²H), yielding a molecular formula of C₁₉H₂₈D₄N₂O₅ and a molecular weight of 372.49 g/mol .
- Analytical Utility : Deuterated analogs are preferred in liquid chromatography-mass spectrometry (LC-MS) due to deuterium’s minimal isotopic effect on retention time, whereas ¹³C-labeled compounds like this compound are ideal for NMR studies due to distinct ¹³C chemical shifts .
This compound vs. Perindoprilat-13C3
- Functional Difference : Perindoprilat-13C3 is the active metabolite of this compound, lacking the prodrug’s ethyl ester group. Its molecular formula is C₁₇¹³C₃H₂₈N₂O₅ with a molecular weight of 343.39 g/mol .
- Role in Research : Perindoprilat-13C3 is used to study metabolite kinetics, while this compound tracks parent drug disposition .
Derivatives and Salts
This compound Benzyl Ester
- Structure : The benzyl ester derivative modifies the carboxylic acid group of this compound to enhance lipophilicity, facilitating solubility in organic solvents for synthetic chemistry applications. Its molecular formula is C₂₃¹³C₃H₃₈N₂O₅ (MW: 461.57 g/mol) .
- Use : Primarily employed in intermediate synthesis or stability studies .
This compound t-Butylamine Salt
- Properties: This salt form improves crystallinity and storage stability.
Impurities and Related Compounds
This compound is associated with impurities such as Perindopril Related Compound 6 (CAS: 82834-16-0) and Perindopril Related Compound 7 (CAS: 108507-42-2), which are structural analogs or synthetic byproducts . These differ from isotopic variants in that they lack ¹³C labeling and may exhibit altered pharmacological or toxicological profiles.
Data Tables
Table 1: Key Properties of this compound and Isotopic Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use |
|---|---|---|---|---|
| This compound | C₁₆¹³C₃H₃₂N₂O₅ | 371.45 | Not Available | Analytical internal standard |
| Perindopril-d4 | C₁₉H₂₈D₄N₂O₅ | 372.49 | 1356929-58-2 | LC-MS quantification |
| Perindoprilat-13C3 | C₁₇¹³C₃H₂₈N₂O₅ | 343.39 | Not Available | Metabolite tracking |
| This compound Benzyl Ester | C₂₃¹³C₃H₃₈N₂O₅ | 461.57 | Not Available | Synthetic intermediate |
Research Findings and Challenges
- Synthesis : The incorporation of ¹³C into this compound requires specialized protocols, such as enzymatic or chemical methods using ¹³C-labeled precursors, which are costlier than deuterium labeling .
- Stability : this compound exhibits comparable stability to the parent drug under standard storage conditions, but its esters (e.g., benzyl) may hydrolyze in aqueous environments .
- Regulatory Status : The absence of a CAS number for this compound suggests it is primarily a research chemical, unlike therapeutically approved Perindopril .
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